N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide is a complex organic compound with a unique structure that combines an oxirane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide typically involves the reaction of bis(2-methylphenyl)methanol with oxirane-2-carboxylic acid chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring.
Major Products Formed
Oxidation: Diols or hydroxy acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The carboxamide group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-methyl-2-phenyl-: Similar structure but lacks the carboxamide group.
2,2′-(Methylenebis(phenyleneoxymethylene))bisoxirane: Contains two oxirane rings and a different substitution pattern.
Uniqueness
N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide is unique due to the presence of both an oxirane ring and a carboxamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-[bis(2-methylphenyl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-7-3-5-9-14(12)17(19-18(20)16-11-21-16)15-10-6-4-8-13(15)2/h3-10,16-17H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFJHXIQUBTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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